Cas no 3528-45-8 (1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine)

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine structure
3528-45-8 structure
Product Name:1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
CAS No:3528-45-8
MF:C11H13N3O
MW:203.240422010422
MDL:MFCD03596770
CID:823058
PubChem ID:3161262
Update Time:2025-11-02

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine
    • 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine
    • 2-(4-METHOXY-BENZYL)-2H-PYRAZOL-3-YLAMINE
    • 2-[(4-methoxyphenyl)methyl]pyrazol-3-amine
    • FS-2664
    • SY029008
    • SCHEMBL174384
    • F2185-0432
    • DTXSID60390297
    • 1-{[4-(Methyloxy)phenyl]methyl}-1H-pyrazol-5-amine
    • SR-01000325708-1
    • ALBB-012206
    • AKOS000150574
    • DB-069189
    • 3528-45-8
    • 1H-PYRAZOL-5-AMINE, 1-[(4-METHOXYPHENYL)METHYL]-
    • AB15569
    • STK352828
    • SR-01000325708
    • 5-Amino-1-(4-methoxybenzyl)pyrazole
    • CS-B0974
    • CHEMBL4592060
    • EN300-37316
    • MFCD03596770
    • 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
    • MDL: MFCD03596770
    • Inchi: 1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
    • InChI Key: JEBIFRSQWFZFMT-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CN1C(=CC=N1)N

Computed Properties

  • Exact Mass: 203.10600
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Boiling Point: 407.4±30.0°C at 760 mmHg
  • PSA: 53.07000
  • LogP: 2.10340

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine Security Information

  • Hazard Statement: H302
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

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1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3528-45-8)1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
Order Number:A846904
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:12
Price ($):256.0/501.0
Email:sales@amadischem.com

Additional information on 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine

Recent Advances in the Study of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine (CAS: 3528-45-8)

The compound 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine (CAS: 3528-45-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to summarize the latest findings regarding its synthesis, biological activity, and pharmacological properties, as well as its role in drug discovery and development.

Recent studies have highlighted the compound's unique structural features, which make it a promising scaffold for the development of novel bioactive molecules. The presence of the 4-methoxyphenyl and pyrazole moieties has been associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers have employed advanced synthetic methodologies to optimize the yield and purity of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine, ensuring its suitability for further pharmacological evaluation.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological pathways. For instance, it has been shown to inhibit the activity of specific enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Structural-activity relationship (SAR) studies have been conducted to explore the impact of various substituents on the compound's biological activity. These studies have revealed that modifications to the methoxy group or the pyrazole ring can significantly alter its potency and selectivity. Such findings are invaluable for the rational design of derivatives with enhanced therapeutic profiles.

Despite these promising results, challenges remain in the development of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine represents a compelling area of research in chemical biology and medicinal chemistry. Its versatile scaffold and promising biological activities make it a valuable candidate for further exploration. Continued research efforts will be crucial to unlocking its full therapeutic potential and translating these findings into clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3528-45-8)1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
A846904
Purity:99%/99%
Quantity:10g/25g
Price ($):256.0/501.0
Email